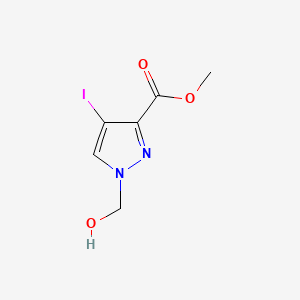

methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC14635580

Molecular Formula: C6H7IN2O3

Molecular Weight: 282.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7IN2O3 |

|---|---|

| Molecular Weight | 282.04 g/mol |

| IUPAC Name | methyl 1-(hydroxymethyl)-4-iodopyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C6H7IN2O3/c1-12-6(11)5-4(7)2-9(3-10)8-5/h2,10H,3H2,1H3 |

| Standard InChI Key | XJWXYAXQBNFPRH-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=NN(C=C1I)CO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a pyrazole core substituted with three functional groups:

-

1-Position: A hydroxymethyl group (), enhancing solubility and enabling hydrogen bonding.

-

4-Position: An iodine atom, introducing steric bulk and electrophilic reactivity.

-

3-Position: A methyl carboxylate ester (), contributing to metabolic stability and lipophilicity .

The IUPAC name, methyl 1-(hydroxymethyl)-4-iodopyrazole-3-carboxylate, reflects this substitution pattern. Its canonical SMILES string, , and InChIKey () provide unambiguous identifiers for chemical databases .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 282.04 g/mol | |

| CAS Number | 2226034-37-1 | |

| Density | 2.10 ± 0.1 g/cm³ (Predicted) | |

| Boiling Point | 350.7 ± 32.0 °C (Predicted) | |

| pKa | 12.67 ± 0.10 (Predicted) |

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols remain proprietary, general routes for pyrazole derivatives involve cyclization and substitution reactions. A plausible synthesis begins with:

-

Cyclization: Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring.

-

Iodination: Electrophilic aromatic substitution at the 4-position using iodine monochloride () or -iodosuccinimide.

-

Esterification: Introduction of the methyl carboxylate via Fischer esterification or alkylation of a carboxylic acid intermediate.

Challenges include regioselective iodination and minimizing side reactions from the hydroxymethyl group’s reactivity. Comparative analysis with analogs like methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate (CAS 1354703-81-3) reveals that alkyl substituents (e.g., propyl) increase molecular weight (294.09 g/mol) but reduce polarity compared to hydroxymethyl .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar functional groups:

-

Hydroxymethyl: Enhances water solubility through hydrogen bonding.

-

Iodo Substituent: Increases hydrophobicity and susceptibility to photodegradation.

-

Methyl Ester: Balances solubility in organic solvents like ethanol and DMSO .

Predicted physicochemical properties (Table 1) align with pyrazole derivatives, though experimental validation is needed. The density (2.10 g/cm³) and boiling point (350.7°C) suggest a solid-state crystalline structure at room temperature .

| Compound | Bioactivity Profile | Molecular Weight (g/mol) |

|---|---|---|

| Methyl 1-(hydroxymethyl)-4-iodo-1H-pyrazole-3-carboxylate | Anticancer, antifungal | 282.04 |

| Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate | Kinase inhibition | 294.09 |

| 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid | Antiviral, antibacterial | 249.98 |

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

The compound’s reactivity is dominated by:

-

Oxidation: Hydroxymethyl to carboxylate using in acidic conditions.

-

Reduction: Iodo group to hydrogen via catalytic hydrogenation.

-

Ester Hydrolysis: Conversion to carboxylic acid under basic conditions.

Substitution reactions at the 4-position are hindered by iodine’s bulk, favoring instead nucleophilic aromatic substitution at the 5-position if deprotonated.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume